molecular formula C19H19ClN2O3 B5099370 Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride

Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride

Cat. No.: B5099370
M. Wt: 358.8 g/mol
InChI Key: QWIVRFVOHFZQIV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Hydroxyanilino Group: The hydroxyanilino group is introduced via a nucleophilic aromatic substitution reaction, where a hydroxyaniline derivative reacts with the quinoline core.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-3-24-19(23)16-11-20-17-12(2)6-4-9-15(17)18(16)21-13-7-5-8-14(22)10-13;/h4-11,22H,3H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVRFVOHFZQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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